molecular formula C15H24OSi B14290690 5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one CAS No. 121079-98-9

5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one

Cat. No.: B14290690
CAS No.: 121079-98-9
M. Wt: 248.43 g/mol
InChI Key: AZLWZGAXEUAOJO-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a trimethylsilyl group and an alkyne

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclohexene Ring: Starting with a suitable cyclohexene precursor, the ring is functionalized to introduce the necessary substituents.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced using reagents such as trimethylsilyl chloride in the presence of a base.

    Alkyne Formation: The alkyne moiety is introduced through reactions such as the Sonogashira coupling, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the alkyne to an alkene or alkane.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halides and nucleophiles are used under conditions that promote substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, it may interact with enzymes or other proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

    5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

The uniqueness of 5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one lies in its combination of a cyclohexene ring, a trimethylsilyl group, and an alkyne. This combination provides unique reactivity and makes it a valuable compound in various applications.

Properties

CAS No.

121079-98-9

Molecular Formula

C15H24OSi

Molecular Weight

248.43 g/mol

IUPAC Name

5,5-dimethyl-3-(4-trimethylsilylbut-3-ynyl)cyclohex-2-en-1-one

InChI

InChI=1S/C15H24OSi/c1-15(2)11-13(10-14(16)12-15)8-6-7-9-17(3,4)5/h10H,6,8,11-12H2,1-5H3

InChI Key

AZLWZGAXEUAOJO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)CCC#C[Si](C)(C)C)C

Origin of Product

United States

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